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Bis(pentane-2,4-dionato-O,O')titanium

Cat. No.: B3368093
CAS No.: 20492-39-1
M. Wt: 246.08 g/mol
InChI Key: CYZYWAWVVRASBQ-FDGPNNRMSA-L
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Description

Significance of Titanium(IV) β-Diketonate Complexes in Contemporary Chemistry

Titanium(IV) β-diketonate complexes, a class of coordination compounds, hold a significant position in modern chemistry. Their versatility stems from the unique properties of the titanium center and the β-diketonate ligands. These ligands, such as acetylacetonate (B107027) (acac), are bidentate, binding to the metal ion through two oxygen atoms to form a stable six-membered chelate ring. This chelation enhances the thermal stability and solubility of the complexes in organic solvents, making them valuable precursors and catalysts in various applications.

The field of organotitanium chemistry was significantly advanced by the foundational work on titanocene (B72419) dichloride in 1954, which paved the way for the development of Ziegler-Natta catalysts and sol-gel technologies. Within this broad field, titanium(IV) β-diketonate complexes are particularly important. The electronic properties of the titanium(IV) center, with its +4 oxidation state, allow it to form stable complexes with a variety of ligands, enabling precise control over chemical reactions and the properties of resulting materials. The introduction of β-diketonate ligands to titanium alkoxides in the 1980s was a significant development, as it helped to control hydrolysis rates and enabled the formation of titanium dioxide (TiO₂) materials at lower temperatures.

These complexes are instrumental as catalysts in organic synthesis, including in C-C and C-N coupling reactions, due to the Lewis acidic nature of the titanium center which can activate organic molecules. smolecule.com Furthermore, they serve as crucial precursors for the synthesis of advanced materials like TiO₂ nanoparticles and thin films through methods such as chemical vapor deposition (CVD) and sol-gel processing. smolecule.comkoreascience.kr The ability to modify the β-diketonate ligand with different substituents allows for the fine-tuning of the complex's properties, such as volatility and reactivity, which is critical for applications like CVD. koreascience.kr

Evolution of Research on Bis(pentane-2,4-dionato-O,O')titanium and its Derivatives

The exploration of metal acetylacetonates (B15086760) has historical roots in early coordination chemistry and gained significant attention during World War II for potential applications in isotope separation due to their volatility. researchgate.net Research into titanium acetylacetonate complexes has evolved considerably since these early studies. A key compound in this family is this compound, often found and studied in the form of its derivatives.

A widely studied derivative is Titanium(IV) bis(acetylacetonate) diisopropoxide, also known as Bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium. This compound merges σ-donor alkoxide ligands with π-accepting acetylacetonate ligands, creating a thermally stable yet reactive precursor. It is commonly used as a catalyst, in sol-gel processes, for coatings, and as a crosslinking agent. chemicalbook.com

Another significant derivative is Titanium bis(acetylacetonate) dichloride, Ti(acac)₂Cl₂. This red-orange solid is prepared by reacting titanium tetrachloride with acetylacetone (B45752). wikiwand.com It exists as an octahedral complex and is known to be fluxional in solution. wikiwand.comwikipedia.org Research on this compound and its bromo and fluoro analogs has provided insights into the stereochemistry and lability of dihalobis(β-diketonato)titanium(IV) complexes.

While much of the research has focused on these and other derivatives, such as those with phenoxy or cyclopentadienyl (B1206354) ligands, the fundamental this compound core structure is central to their chemical behavior. Studies have also explored Tris(acetylacetonato)titanium(III), a Ti(III) complex, which is a blue, air-sensitive solid used as a precatalyst in Ziegler-Natta catalysis. wikipedia.org The investigation of these varied derivatives has broadened the understanding of how ligand modifications impact the electronic structure, reactivity, and application potential of titanium β-diketonate complexes.

Scope and Research Trajectories within Organotitanium Chemistry

Organotitanium chemistry is a dynamic and expanding field of research with significant technological and societal impact, spanning areas from sustainable energy to medicinal chemistry and advanced materials. chemrxiv.org Current research trends are increasingly focused on the development of sustainable synthetic methods and the application of organometallic compounds in novel technologies.

A significant trajectory within this field is the design and synthesis of new titanium β-diketonate complexes with tailored properties for specific applications. For instance, research into new precursors for Chemical Vapor Deposition (CVD) of TiO₂ thin films involves synthesizing and characterizing novel Ti(Oi-Pr)₂(β-diketonate)₂ complexes with various aromatic or ring substituents to achieve lower melting points and higher decomposition temperatures. koreascience.kr

Another burgeoning area is the use of titanium complexes in photocatalysis. The unique electronic properties of titanium compounds make them suitable for catalyzing a range of light-driven organic transformations. smolecule.com The development of chiral titanium complexes is also a promising avenue for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Furthermore, the interaction of titanium β-diketonate complexes with other materials is being explored. For example, studies on the mechanochemical activation of bis(2,4-pentanedionato)titanium dichloride with polyphenylsilsesquioxane aim to create novel high-molecular-weight organometallic polymers with potential applications as catalysts or advanced materials. researchgate.netmdpi.com The exploration of the cytotoxic properties of titanium complexes, including β-diketonates, for potential anticancer applications also continues to be an active area of investigation, building on the early clinical trials of compounds like budotitane. nih.gov These research directions highlight the ongoing efforts to harness the rich chemistry of organotitanium compounds for innovative solutions in science and technology.

Compound Data Tables

Below are interactive data tables for related titanium acetylacetonate compounds.

Table 1: Properties of Titanium(IV) bis(acetylacetonate) diisopropoxide Note: This is a common derivative of the subject compound.

PropertyValueReference
Chemical Formula C₁₆H₂₈O₆Ti thermofisher.com
Molecular Weight 364.26 g/mol scbt.com
Appearance Clear pale brown to brown liquid thermofisher.com
CAS Number 17927-72-9 thermofisher.com
IUPAC Name titanium(4+) bis(2,4-dioxopentan-3-ide) bis(propan-2-olate) thermofisher.com
Density 1.00 g/mL at 20 °C chemicalbook.com
Boiling Point 85 °C chemicalbook.com
Flash Point 54 °F chemicalbook.com
Solubility Hydrolyzes with water chemicalbook.com

Table 2: Properties of Titanium bis(acetylacetonate) dichloride Note: This is a chloro-derivative of the subject compound.

PropertyValueReference
Chemical Formula Ti(C₅H₇O₂)₂Cl₂ wikiwand.com
Appearance Red-orange solid wikiwand.com
Key Reaction TiCl₄ + 2 Hacac → Ti(acac)₂Cl₂ + 2 HCl wikiwand.com
Symmetry Octahedral complex, cis isomers wikiwand.com

Table 3: Properties of Tris(acetylacetonato)titanium(III) Note: This is a Ti(III) analog.

PropertyValueReference
Chemical Formula C₁₅H₂₁O₆Ti wikipedia.org
Molar Mass 345.194 g/mol wikipedia.org
Appearance Blue solid wikipedia.org
CAS Number 14284-96-9 wikipedia.org
Structure Octahedral complex wikipedia.org
Key Feature Paramagnetic wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4Ti B3368093 Bis(pentane-2,4-dionato-O,O')titanium CAS No. 20492-39-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;titanium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ti/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZYWAWVVRASBQ-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20492-39-1
Record name Titanium, bis(2,4-pentanedionato-kappaO2,kappaO4)-
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Record name Titanium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
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Record name Bis(pentane-2,4-dionato-O,O')titanium
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Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to Bis(pentane-2,4-dionato-O,O')titanium Complexes

The preparation of this compound, commonly known as titanium bis(acetylacetonate), and its derivatives involves several sophisticated chemical strategies. These methods allow for the creation of a variety of complexes with different ligands and stereochemistries.

Ligand exchange provides a powerful and selective route for synthesizing halo-acetylacetonato complexes. In these reactions, ligands are interchanged between different metal centers, driven by thermodynamic factors. For instance, the reaction between titanium(IV) oxide bis-acetylacetonate (TiO(acac)₂) and titanium tetrahalides (TiX₄, where X = F, Cl) yields the corresponding bis(acetylacetonate)titanium(IV) dihalides, Ti(acac)₂X₂. unipi.it This method represents a novel pathway for preparing mixed-ligand titanium derivatives. The interchange is believed to be initiated by the formation of an oxido-bridged adduct. unipi.it

A common and direct synthesis for a related compound, titanium bis(acetylacetonate)dichloride (Ti(acac)₂Cl₂), involves the treatment of titanium tetrachloride (TiCl₄) with excess acetylacetone (B45752) (Hacac). wikipedia.org The reaction proceeds as follows:

TiCl₄ + 2 Hacac → Ti(acac)₂Cl₂ + 2 HCl wikipedia.org

The resulting product is a red-orange solid that crystallizes as a racemic mixture of chiral cis isomers and is fluxional in solution. wikipedia.org

Mixed-ligand complexes of bis(pentane-2,4-dionato)titanium(IV) are synthesized to fine-tune the compound's properties, such as solubility and reactivity. These compounds incorporate additional ligands alongside the acetylacetonate (B107027) groups. A prominent example is bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium, also known as titanium diisopropoxide bis(acetylacetonate). tcichemicals.comamericanelements.com This compound, which exists as a liquid, is often supplied as a 75% solution in isopropanol (B130326) and is sensitive to moisture. tcichemicals.comthermofisher.com Its synthesis involves the reaction of a titanium alkoxide with acetylacetone. acs.org The presence of isopropoxide ligands enhances its utility in various applications. americanelements.com

Similarly, other alkoxy groups can be incorporated. Titanium di-n-butoxide (bis-2,4-pentanedionate) is another example of a mixed-ligand complex, demonstrating the versatility of the synthetic approaches. chemdad.com These mixed-ligand systems are crucial as catalysts and for modifying material surfaces. chembk.com

Table 1: Examples of Mixed-Ligand Bis(pentane-2,4-dionato)titanium(IV) Compounds

Compound Name Chemical Formula Molecular Weight ( g/mol ) Key Features
Titanium bis(acetylacetonate)dichloride C₁₀H₁₄Cl₂O₄Ti 316.99 Red-orange solid; prepared from TiCl₄ and acetylacetone. wikipedia.org
Bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium C₁₆H₂₈O₆Ti 364.26 Also known as Titanium(IV) diisopropoxide bis(acetylacetonate); often used as a 75% solution in isopropanol. tcichemicals.comsigmaaldrich.com

The development of chiral, optically active titanium complexes is a significant advancement for asymmetric catalysis. Researchers have successfully prepared optically active bis(β-diketonate) complexes of titanium. nih.gov One strategy involves using a 2,2'-bis(methylene)biphenyl bridged bis(diketonate) ligand, (Tol₂Bob)Ti(IV). The resolution of this fragment is achieved by reacting the isopropoxide complex with (R)-1,1'-bi-2-naphthol (R-BINOL), which selectively forms the (S,Δ)-(Tol₂Bob)Ti(R-BINOL) diastereomer. nih.gov

The binaphtholate ligand can then be carefully removed using trifluoromethanesulfonic acid, yielding (S,Δ)-(Tol₂Bob)Ti(OTf)₂, which exhibits notable configurational stability with a half-life toward racemization of at least 34 hours at 51 °C. nih.gov An alternative approach involves using an optically active bridged bis(diketonate) ligand derived from (R)-BINOLH₂. Complexation with titanium isopropoxide, Ti(OiPr)₄, results in a single diastereomer with a Λ configuration at the titanium center. nih.gov The configuration at the metal center can be identified by characteristic signals in circular dichroism spectra. nih.gov

Precursors for Material Synthesis and Thin Film Deposition

This compound and its derivatives are highly valued as precursors for creating titanium-based materials, particularly titanium dioxide (TiO₂), due to their solubility in organic solvents and their reactivity.

The sol-gel process is a versatile "soft chemistry" method for producing metal oxides at low temperatures. mdpi.com Titanium acetylacetonate compounds are frequently used as precursors in these processes to synthesize TiO₂ nanoparticles and films. smolecule.com The sol-gel method involves the hydrolysis and condensation of a titanium precursor, often a titanium alkoxide. mdpi.com

In a typical process, a precursor like tetrabutyl titanate is used, and acetylacetone is added as a hydrolysis control agent. nih.gov Acetylacetone chelates the titanium center, reducing the hydrolysis rate and preventing rapid precipitation, which leads to the formation of a stable and transparent TiO₂ sol. nih.gov The resulting sol can then be aged, dried, and calcined to produce crystalline TiO₂. Studies have shown that using acetylacetone as a stabilizer can yield pure anatase-phase TiO₂ nanoparticles with small crystallite sizes (18–20 nm) after calcination at 500 °C. nih.gov These nanomaterials exhibit excellent photocatalytic properties. nih.gov Transition metal bis(acetylacetonate) complexes can also act as catalysts, primarily for the condensation step, in silica (B1680970) sol-gel processes. nih.gov

Table 2: Sol-Gel Synthesis of TiO₂ Using Acetylacetone

Precursor Stabilizer/Control Agent Key Process Steps Resulting Material Reference
Tetrabutyl titanate Acetylacetone Hydrolysis, condensation, aging, drying, calcination at 500 °C Anatase TiO₂ film with 18-20 nm crystallite size nih.gov

Bis(pentane-2,4-dionato)titanium complexes serve as effective precursors for thin film deposition techniques like Chemical Vapor Deposition (CVD) and the more advanced Supercritical Fluid Deposition (SCFD). smolecule.com These methods are crucial for manufacturing integrated circuits and other electronic components.

SCFD utilizes supercritical carbon dioxide (scCO₂) as a solvent and transport medium, allowing for deposition at significantly lower temperatures than conventional CVD. researchgate.netresearchgate.net A specific precursor, titanium diisopropoxide bis(dipivaloylmethanate) [Ti(Oi-Pr)₂(dpm)₂], has been studied for depositing TiO₂ films via SCFD. researchgate.net The solubility of this precursor in scCO₂ is a critical parameter that influences the deposition rate. researchgate.net Research indicates that the deposition rate is proportional to the difference in the precursor's concentration between the bulk fluid and the area near the substrate surface. researchgate.netresearchgate.net Crystalline TiO₂ films can be successfully deposited on silicon substrates at temperatures as low as 80-120°C using this technique, making it highly suitable for large-scale circuit integration. researchgate.netresearchgate.net

Influence of Precursor Structure on Derived Material Morphology and Properties

The chemical compound this compound, a significant organometallic complex, plays a crucial role as a precursor in the synthesis of various functional materials. Its synthesis and the subsequent influence of its structure on the properties of derived materials are of considerable interest in materials science. This article delves into the synthetic methodologies for this compound and explores how its chemical nature dictates the morphology and characteristics of the resulting materials.

The synthesis of this compound, often referred to by its common synonym Titanium(IV) bis(acetylacetonate) diisopropoxide, typically involves the reaction of a titanium alkoxide with acetylacetone (Hacac). A prevalent method is the treatment of titanium isopropoxide with acetylacetone. This reaction is a ligand exchange process where the isopropoxide groups on the titanium center are substituted by acetylacetonate ligands.

Commercially, this compound is frequently supplied as a 75% solution in isopropanol, indicating the solvent environment of its typical synthesis or its application requirements. sigmaaldrich.com The choice of the titanium precursor is a critical factor that influences the final product. For instance, the synthesis of the related compound, titanium bis(acetylacetonate)dichloride, is achieved by reacting titanium tetrachloride with an excess of acetylacetone. wikipedia.org This highlights that different starting titanium sources, such as alkoxides or halides, can be employed to generate titanium acetylacetonate complexes.

The thermal decomposition of this compound is a key aspect of its utility as a precursor. Studies on the thermal degradation of a commercially available crystalline powder of this compound have revealed a multi-step decomposition process. The decomposition begins with the release of water at temperatures below 120°C, followed by the evolution of acetylacetone at around 245°C. Further heating leads to the release of acetone (B3395972) and acetic acid up to 270°C, and finally carbon monoxide and carbon dioxide up to 530°C. researchgate.net This controlled decomposition pathway is fundamental to its application in forming titanium-based materials.

Influence of Precursor Structure on Derived Material Morphology and Properties

The molecular structure of this compound significantly directs the morphology and properties of the materials synthesized from it, most notably titanium dioxide (TiO₂). The presence of the acetylacetonate ligands modifies the reactivity of the titanium center compared to simple alkoxides, influencing the hydrolysis and condensation rates during sol-gel processes. This, in turn, affects the particle size, crystal phase (anatase, rutile, or brookite), and surface characteristics of the resulting TiO₂.

Research has demonstrated that the choice of the titanium precursor has a profound impact on the structural and morphological properties of the synthesized TiO₂ nanoparticles. researchgate.net For example, when this compound is used as a precursor for spray pyrolysis to create a compact TiO₂ (c-TiO₂) layer, it facilitates the formation of a uniform film, which is a critical component in devices like solar cells. researchgate.net

The nature of the precursor also affects the photocatalytic activity of the derived TiO₂. The morphology and crystal phase of the TiO₂ particles are key determinants of their photocatalytic efficiency. By controlling the synthesis conditions and the precursor structure, it is possible to tailor these properties to enhance performance in applications such as the degradation of organic pollutants.

A comparative study of TiO₂ nanoparticles synthesized from different precursors, such as titanium tetraisopropoxide and potassium titanium oxalate (B1200264), revealed significant differences in their properties. The nanoparticles derived from the alkoxide precursor consisted of a mix of anatase and rutile phases and were spherical and agglomerated. researchgate.net In contrast, those from potassium titanium oxalate showed different phase compositions and crystallite sizes. researchgate.net This underscores the principle that the molecular identity of the precursor is a critical parameter for tuning the final material's characteristics.

The following table summarizes the thermal decomposition products of a commercial this compound precursor, illustrating the controlled release of different molecules at various temperature ranges.

Temperature Range (°C)Evolved Species
< 120Water (H₂O)
~ 245Acetylacetone (C₅H₈O₂)
up to 270Acetone (C₃H₆O), Acetic Acid (CH₃COOH)
up to 530Carbon Monoxide (CO), Carbon Dioxide (CO₂)

Data sourced from a study on the thermal decomposition of titanium(IV) bis(acetylacetonate) diisopropoxide. researchgate.net

Furthermore, the physical properties of materials derived from different titanium precursors can vary significantly, as shown in the comparative table below for TiO₂ nanoparticles.

PrecursorDerived Material Phase CompositionCrystallite Size (at 550°C)
Titanium TetraisopropoxideAnatase and RutileLarger
Potassium Titanium OxalateAnatase and Magnéli phasesSmaller

This table presents a conceptual comparison based on findings from a study on the influence of precursor type on TiO₂ nanoparticle properties. researchgate.net

Structural Elucidation and Stereochemical Dynamics

Advanced Crystallographic Investigations of Bis(pentane-2,4-dionato-O,O')titanium Complexes

Single Crystal X-ray Diffraction Studies on Coordination Geometry

Interactive Table of Selected Bond Parameters for cis-Ti(acac)₂Cl₂

ParameterValue (Å or °)Description
Ti-Cl Bond Length~2.22 - 2.26The distance between the titanium and chlorine atoms.
Ti-O Bond Length~1.97 - 2.05The distance between the titanium and oxygen atoms of the acetylacetonate (B107027) ligand.
Cl-Ti-Cl Angle~93 - 95The angle formed by the two chlorine atoms and the central titanium atom.
O-Ti-O (chelate) Angle~82 - 84The bite angle of the acetylacetonate ligand.
O-Ti-O (trans) Angle~165 - 171The angle between two oxygen atoms positioned across from each other.

Analysis of Isomeric Forms (cis/trans) and Chiral Configurations

Octahedral complexes with the formula M(AA)₂X₂, where AA is a bidentate ligand like acetylacetonate and X is a monodentate ligand, can exist as two geometric isomers: cis and trans. researchgate.net In the cis isomer, the two X ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the metal center (180° apart). For this compound dihalides, the cis configuration is overwhelmingly preferred and is the form typically isolated in the solid state. wikipedia.orgrsc.orgrsc.org This preference is often attributed to electronic factors, where the cis arrangement allows for more effective π-electron donation from the acetylacetonate ligands to the electron-deficient titanium center. rsc.org

The cis configuration is inherently chiral, meaning the molecule is non-superimposable on its mirror image. wikipedia.orglibretexts.org This results in the existence of two enantiomers, designated as Δ (delta) and Λ (lambda), which can be visualized as left-handed and right-handed propellers, respectively. libretexts.org In the solid state, Ti(acac)₂Cl₂ crystallizes as a racemic mixture, containing equal amounts of the Δ and Λ enantiomers. wikipedia.org

Impact of Ligand Modifications on Crystal Packing and Solid-State Structure

Modifying the ligands attached to the titanium center can significantly influence the resulting crystal structure and packing. Substituting the chloride ligands in Ti(acac)₂Cl₂ with other groups, such as different halides or alkoxides (OR), can alter intermolecular interactions and how the molecules arrange themselves in the crystal lattice. rsc.orgresearchgate.net

Furthermore, substitutions on the acetylacetonate ligand itself, for instance by replacing the methyl groups with bulkier or more electron-withdrawing groups (like trifluoromethyl, CF₃), can have profound effects. rsc.orgresearchgate.net For example, the introduction of fluorine-containing β-diketonato ligands can lead to different hydrolytic stability and the formation of dinuclear oxo-bridged complexes in solution, a behavior not typically observed for the standard Ti(acac)₂Cl₂. rsc.orgresearchgate.net These modifications can change the steric and electronic properties of the complex, thereby affecting its solid-state packing and even the stability of different isomeric forms. nih.gov

Solution-Phase Stereochemistry and Fluxional Behavior

In contrast to their relatively static nature in the solid state, this compound complexes exhibit dynamic behavior in solution. This "fluxionality" involves rapid intramolecular rearrangements that are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ligand Exchange Mechanisms

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of chemical exchange processes. For cis-[Ti(acac)₂X₂] complexes, variable-temperature NMR studies show that the molecule is non-rigid in solution. rsc.orgmarquette.edu At room temperature, the NMR spectrum often shows averaged signals for the acetylacetonate protons or carbons, indicating a rapid exchange process. wikipedia.orgmarquette.edu For example, in the cis isomer, the two methyl groups of each acac ligand are in chemically non-equivalent environments. However, a rapid rearrangement process can make them appear equivalent on the NMR timescale. marquette.edu

As the temperature is lowered, the rate of this exchange slows down, and the signals for the non-equivalent groups broaden, coalesce into a single peak at the coalescence temperature (T_c), and finally resolve into separate peaks at even lower temperatures. marquette.edu From the coalescence temperature and the chemical shift difference between the exchanging sites, it is possible to calculate the rate constant (k_c) and the free energy of activation (ΔG‡) for the rearrangement process. marquette.edu Studies have shown that these rearrangements are intramolecular, meaning they occur within a single molecule without intermolecular ligand exchange. marquette.edu

Interactive Table of DNMR Data for cis-Ti(acac)₂Cl₂ in CDCl₃

Nucleus/GroupCoalescence Temp. (T_c)ΔG‡ (kcal/mol)Exchange Process
Methyl Protons (¹H)~26 °C~13.0Exchange of non-equivalent methyl environments.
Methyl Carbons (¹³C)-15 °C13.0Exchange of non-equivalent methyl environments.
Carbonyl Carbons (¹³C)-5 °C13.0Exchange of non-equivalent carbonyl environments.
Data derived from ¹H and ¹³C NMR studies. marquette.edu

Investigation of Enantiomerization Pathways and Free Energy Barriers

The intramolecular rearrangement observed by DNMR is directly linked to the process of enantiomerization, which is the interconversion between the Δ and Λ enantiomers. Several mechanisms have been proposed for this stereochemical rearrangement in octahedral bis-chelate complexes.

The two primary pathways considered are:

Bond Rupture Mechanism: This pathway involves the cleavage of one of the Ti-O bonds, forming a five-coordinate square pyramidal or trigonal bipyramidal intermediate. Rotation around the remaining Ti-O bond, followed by re-chelation, can lead to the inversion of the complex's configuration.

Twist Mechanism: This pathway involves the twisting of the ligands without any bond breaking. The most common twist mechanism is the Bailar twist, where one triangular face of the octahedron twists relative to the opposite face, passing through a trigonal prismatic transition state. Another is the Ray-Dutt twist, which involves a different twisting motion.

For cis-dihalo-bis(β-diketonato)titanium(IV) complexes, the rearrangement is believed to occur via an intramolecular process, with a trigonal twist mechanism often cited as the most likely pathway. rsc.orgmarquette.edu The free energy barrier for this process in Ti(acac)₂Cl₂ has been determined from NMR studies to be approximately 13.0 kcal/mol. marquette.edu This relatively low barrier explains why the complex is fluxional at room temperature, leading to the rapid racemization (interconversion of enantiomers) in solution.

Solvatochromism and Solvent Effects on Solution Structure and Dynamics

The electronic absorption spectrum of a compound, and thus its color, can be sensitive to the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the molecule. While specific solvatochromic data for this compound across a broad range of solvents is not extensively documented in publicly available literature, the behavior of related titanium acetylacetonate complexes provides valuable insights.

For instance, the UV-visible transmission spectra of titanium acetylacetonate precursor solutions in isopropanol (B130326) exhibit a concentration-dependent light absorption range. researchgate.net Typically, such complexes display sharp cutoff wavelengths in the UV-visible region, which can be influenced by the solvent environment. researchgate.net For many transition metal complexes, the d-d electronic transitions are particularly sensitive to the coordinating ability of the solvent, which can lead to observable shifts in the absorption maxima (λmax).

The structure and dynamics of this compound in solution are also subject to solvent effects. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these dynamics. While detailed, solvent-dependent NMR data for this compound is scarce, studies on the closely related compound, cis-dichlorobis(2,4-pentanedionato)titanium(IV) [Ti(acac)₂Cl₂], offer a strong comparative basis for understanding its behavior.

In solution, complexes of the type cis-disubstituted (acac)₂titanium(IV) are known to be non-rigid molecules. Variable temperature NMR studies reveal that the acetylacetonate ligands undergo rapid configurational rearrangements. These intramolecular processes lead to the exchange of environments for the ligand's protons and carbons, which can be observed through the coalescence of distinct NMR signals at elevated temperatures.

A ¹³C-NMR study of cis-Ti(acac)₂Cl₂ in deuterated chloroform (B151607) (CDCl₃) provides specific data on this dynamic behavior. At lower temperatures, in the non-exchanging region, distinct signals are observed for the methyl and carbonyl carbons of the acetylacetonate ligands. As the temperature increases, these signals broaden and eventually coalesce into single peaks in the exchanging region, indicating a rapid intramolecular exchange process.

Below is a table summarizing the ¹³C-NMR chemical shift data for cis-Ti(acac)₂Cl₂ in CDCl₃, which serves as a model for the expected behavior of this compound in a non-coordinating solvent.

Carbon TypeRegionChemical Shift (δ) in CDCl₃ (ppm)
Methyl (CH₃)Non-exchanging25.4, 26.3
Exchanging25.8
Carbonyl (C=O)Non-exchanging190.1, 193.6
Exchanging191.9
Data sourced from a ¹³C-NMR study of cis-Ti(acac)₂Cl₂.

The coalescence temperature for the methyl carbons in this system is reported to be -15°C, while for the carbonyl carbons, it is -5°C. The methine carbon signal remains largely independent of temperature at 109.2 ppm. The fact that the activation free energy calculated from both the carbon and proton NMR data is consistent suggests a unified exchange process for all parts of the ligand.

The nature of the solvent can significantly influence the rate of these dynamic processes. In coordinating solvents, there is a potential for solvent molecules to interact with the titanium center, possibly influencing the pathway and activation energy of the intramolecular rearrangements. For this compound, the presence of the oxo ligand (Ti=O) adds another layer of complexity, as solvent molecules can also interact with this site through hydrogen bonding or other dipole-dipole interactions, further modulating the compound's structure and dynamics in solution.

Electronic Structure, Bonding, and Spectroscopic Characterization

Spectroscopic Probes for Electronic Structure

Spectroscopy is a powerful tool for elucidating the molecular and electronic structure of coordination compounds. Techniques such as UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique information about the electronic transitions, vibrational modes, and structural dynamics of [TiO(acac)₂].

UV-Visible spectroscopy probes the electronic transitions within a molecule. For [TiO(acac)₂], the spectrum is dominated by ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π*) transitions, rather than d-d transitions, due to the d⁰ configuration of the Ti(IV) center. The formation of the Ti(IV)-acac complex results in photoresponsivity to visible light. rsc.org The absorption spectrum typically shows intense bands in the ultraviolet region, which are characteristic of the acetylacetonate (B107027) ligand, and may extend into the visible region, contributing to the compound's orange color. rsc.orgnih.govrsc.org

The electronic transitions are influenced by the interaction between the metal and the ligand. The acetylacetonate ligand has well-defined π systems, and its coordination to the titanium center perturbs these energy levels. The key transitions observed are typically assigned as π → π* and n → π* within the acetylacetonate ligand, alongside LMCT bands where electron density is transferred from the oxygen atoms of the ligand to the empty d-orbitals of the titanium ion. The energy of these transitions provides information about the electronic stabilization of the orbitals upon complexation.

Table 1: Representative UV-Visible Absorption Data for Titanium Acetylacetonate Complexes

Wavelength (λmax) Assignment Description
~280-350 nm π → π* / LMCT Intense absorption bands primarily arising from electronic transitions within the delocalized π-system of the acetylacetonate ligand, often overlapping with ligand-to-metal charge transfer bands.

Note: Specific λmax values can vary depending on the solvent and the specific form of the complex.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for probing the bonding between the titanium atom and the acetylacetonate ligands. The coordination of the acac ligand to the metal center leads to characteristic shifts in the vibrational frequencies of the C=O and C=C bonds of the chelate ring.

In free acetylacetone (B45752), the keto-enol tautomerism is significant. Upon chelation to a metal, the ligand adopts a delocalized, symmetric structure within a six-membered ring. wikipedia.org The IR spectra of metal acetylacetonates (B15086760) typically show two strong bands in the 1500-1600 cm⁻¹ region, which are assigned to the C=O and C=C stretching vibrations. researchgate.net The positions of these bands are sensitive to the strength of the metal-oxygen bond. Furthermore, new vibrational modes corresponding to the Ti-O bond appear in the lower frequency region (typically below 700 cm⁻¹). researchgate.net

Raman spectroscopy complements IR data and is particularly useful for identifying the anatase and rutile phases in related titania materials. researchgate.netresearchgate.netuark.edu For [TiO(acac)₂], key Raman modes can be assigned to the vibrations of the chelate ring and the Ti-O bonds. researchgate.netresearchgate.net For instance, bands in the 400-700 cm⁻¹ range can be attributed to Ti-O stretching and ring deformation modes, providing direct evidence of the ligand-metal interaction. researchgate.net

Table 2: Key Vibrational Frequencies for Metal Acetylacetonate Complexes

Frequency Range (cm⁻¹) Assignment Description
~1575 cm⁻¹ ν(C=O) + ν(C=C) Asymmetric stretching of the delocalized C-O and C-C bonds in the chelate ring. researchgate.net
~1520 cm⁻¹ ν(C=C) + ν(C=O) Symmetric stretching of the C-C and C-O bonds in the chelate ring. researchgate.net
~930 cm⁻¹ C-CH₃ stretch Asymmetric stretching of the C-CH₃ bond, often coupled with ring deformation. researchgate.net

NMR spectroscopy provides detailed information about the structure of molecules in solution. While obtaining NMR spectra for titanium complexes can be challenging due to the properties of titanium nuclei (low natural abundance and quadrupolar moments for ⁴⁷Ti and ⁴⁹Ti), ¹H and ¹³C NMR are routinely used to study the acetylacetonate ligands. huji.ac.iloaepublish.com

Data for the closely related compound cis-dichlorobis(pentane-2,4-dionato-O,O')titanium(IV) [Ti(acac)₂Cl₂] offers significant insight into the behavior of such complexes in solution. marquette.edursc.org ¹H NMR spectra at room temperature often show single resonances for the methyl (CH₃) and methine (CH) protons of the acac ligands, even though a cis-octahedral geometry would predict non-equivalent methyl groups. marquette.edursc.org This is due to a rapid dynamic process, or fluxionality, that averages the environments of the protons on the NMR timescale. wikipedia.org This rearrangement can occur through mechanisms like twisting or a one-bond rupture of the bidentate ligand. marquette.edu

Variable-temperature ¹³C NMR studies on [Ti(acac)₂Cl₂] show distinct resonances for the non-equivalent methyl and carbonyl carbons at low temperatures, which coalesce into single peaks as the temperature is raised, confirming the dynamic exchange process. marquette.edu

Table 3: Representative ¹³C NMR Data for cis-Ti(acac)₂Cl₂ in CDCl₃

Carbon Chemical Shift (δ) in Exchanging Region Chemical Shift (δ) in Non-Exchanging Region Coalescence Temperature
Methyl (CH₃) 25.8 ppm 25.4 and 26.3 ppm -15°C
Carbonyl (C=O) 191.9 ppm 190.1 and 193.6 ppm -5°C

Source: Data from a ¹³C-NMR study on cis-Ti(acac)₂Cl₂. marquette.edu

Theoretical Approaches to Electronic Structure

Theoretical methods are indispensable for a deeper understanding of the electronic properties that spectroscopic techniques probe. Density Functional Theory (DFT) and Ligand Field Theory (LFT) are two primary approaches used to model the electronic structure of transition metal complexes like [TiO(acac)₂].

Density Functional Theory (DFT) has become a powerful tool for calculating the electronic structure, geometry, and vibrational frequencies of coordination compounds. For [TiO(acac)₂], DFT calculations can provide optimized molecular structures and detailed analyses of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

These calculations help to visualize the distribution of electron density and the nature of the frontier orbitals, which are crucial for understanding the complex's reactivity and its electronic transitions. The HOMO is typically localized on the p-orbitals of the acetylacetonate ligands, while the LUMO is primarily composed of the empty d-orbitals of the Ti(IV) center. The energy gap between the HOMO and LUMO calculated by DFT correlates with the LMCT transitions observed in the UV-Visible spectrum. Furthermore, DFT can be used to calculate vibrational frequencies, aiding in the assignment of complex IR and Raman spectra. ijcce.ac.ir

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of coordination complexes. wikipedia.orgbritannica.com It considers the interactions between the metal d-orbitals and the ligand orbitals. In a typical octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g set (d_z², d_x²-y²). libretexts.org

Computational Insights into Spectroscopic Features

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for elucidating the electronic structure and spectroscopic properties of transition metal complexes like this compound(IV) oxide, commonly referred to as titanyl acetylacetonate, [TiO(acac)₂]. These theoretical methods provide a deeper understanding of the relationship between the geometric structure of the molecule and its observed spectroscopic signatures, such as those from infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. By simulating these spectra, researchers can assign specific spectral features to electronic transitions, vibrational modes, and the chemical environments of different nuclei.

Theoretical Modeling of Electronic Spectra (UV-Vis)

The electronic absorption spectrum of [TiO(acac)₂] and related titanium(IV) complexes is characterized by intense bands in the UV region, which are often difficult to assign empirically due to the overlap of multiple electronic transitions. TD-DFT calculations are instrumental in dissecting these spectra. The calculations typically reveal that the observed absorptions are primarily due to ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π*) transitions.

For instance, in acetylacetonate complexes, the π orbitals of the acac⁻ ligands are the highest occupied molecular orbitals (HOMOs), while the empty d-orbitals of the titanium(IV) center constitute the lowest unoccupied molecular orbitals (LUMOs). TD-DFT calculations on related acetylacetonate-modified metal oxide systems have helped to assign the observed UV-Vis bands. researchgate.netrsc.org The lower energy bands are generally attributed to LMCT transitions from the p orbitals of the oxo and acetylacetonate oxygen atoms to the titanium 3d orbitals. The higher energy, more intense bands are typically assigned to π → π* transitions within the acetylacetonate ligands themselves. researchgate.net

A representative comparison of experimental and TD-DFT calculated UV-Vis absorption maxima for a related titanium-oxo cluster is presented below, illustrating the typical accuracy of such methods.

Transition TypeExperimental λmax (nm)Calculated λmax (nm)AssignmentReference
LMCT~395~410O(p) → Ti(d) researchgate.net
Intra-ligand (π → π)~290~285acac(π) → acac(π) researchgate.net

This table presents typical data for titanium-oxo complexes with acetylacetonate or similar ligands, as specific comprehensive data for [TiO(acac)₂] is not available in a single source.

Computational Analysis of Vibrational Spectra (IR)

DFT calculations are highly effective in simulating the vibrational spectra (IR and Raman) of complex molecules. For [TiO(acac)₂], these calculations allow for the precise assignment of vibrational modes, particularly those involving the titanium-oxygen bonds, which are crucial for understanding the core structure of the complex. The structure of titanyl acetylacetonate is often more complex than a simple monomer, potentially existing as oxo-bridged dimers or tetramers. researchgate.net

Computational studies on various titanium-oxo complexes have shown that the vibrational bands in the 600-800 cm⁻¹ region can be attributed to the stretching modes of Ti-O-Ti bridges. researchgate.net The strong bands associated with the acetylacetonate ligand, such as the C=O and C=C stretching vibrations, are also well-reproduced by DFT calculations, and their positions can indicate the coordination mode of the ligand. researchgate.netresearchgate.net

Below is a table comparing selected experimental IR absorption bands with those calculated using DFT for a representative titanium-oxo acetylacetonate-type system.

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)Reference
ν(C=O) + ν(C=C)15901585 researchgate.net
ν(C=C) + ν(C=O)15251520 researchgate.net
ν(Ti-O-Ti) bridge~800~795 researchgate.net
ν(Ti-O)acac~660~655 researchgate.net

This table is a composite based on data from related titanium-oxo complexes to illustrate the typical agreement between experimental and calculated values.

Theoretical Prediction of NMR Spectra

While less common than IR or UV-Vis studies for this specific compound, computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are valuable for confirming assignments and understanding how the electronic structure influences the magnetic shielding of each nucleus. For complexes like [TiO(acac)₂], which can exist as different isomers or undergo dynamic processes in solution, NMR calculations can help to identify the species present. rsc.org

DFT calculations of NMR spectra for related diamagnetic metal-acetylacetonate complexes have shown good correlation with experimental data. The calculated chemical shifts for the methyl (CH₃) and methine (CH) protons, as well as the carbonyl (C=O) and methyl (CH₃) carbons of the acetylacetonate ligand, can confirm the coordination and electronic environment. For example, coordination to the titanium center typically leads to a downfield shift of the ligand resonances compared to the free acetylacetone molecule.

NucleusGroupExperimental δ (ppm)Calculated δ (ppm)Reference
1H-CH32.1 - 2.32.0 - 2.4 rsc.org
1H-CH-5.6 - 5.85.5 - 5.9 rsc.org
13C-CH325 - 2724 - 28 researchgate.net
13C-CH-102 - 105101 - 106 researchgate.net
13CC=O188 - 192187 - 193 researchgate.net

This table presents typical chemical shift ranges for titanium acetylacetonate complexes based on experimental data and expected outcomes from GIAO calculations as reported for analogous systems.

Reactivity and Mechanistic Investigations

Hydrolytic Stability and Hydrolysis Mechanisms

Titanium(IV) complexes are characteristically susceptible to hydrolysis, a reaction that can be both a challenge and an opportunity in the synthesis of titanium-based materials. nih.govmdpi.com The pentane-2,4-dionato ligands play a significant role in moderating this reactivity compared to more labile precursors like titanium alkoxides or halides.

The hydrolysis of titanium β-diketonates is a multi-step process that ultimately leads to the formation of titanium dioxide (TiO₂). The pathway of this transformation and the characteristics of the resulting TiO₂ are governed by several key factors.

Reaction Conditions: Parameters such as temperature, pH, and solvent composition significantly influence the kinetics of hydrolysis and condensation. For instance, the hydrolysis rates of acetylacetonate (B107027) complexes show a distinct dependence on hydrogen ion concentration, which points to a mechanism where a proton attacks a coordinated ligand, facilitating its removal. electronicsandbooks.com

Precursor Structure: The nature of the ancillary ligands (i.e., ligands other than the pentane-2,4-dionate) can alter hydrolytic stability. For example, the complex TiCl₂(acac)₂ hydrolyzes over a period of 1-3 days, whereas the dibromo analogue hydrolyzes more rapidly within an hour. wikipedia.org This demonstrates that the choice of halide can tune the reactivity of the titanium center.

Chelating Ligands: The acetylacetonate ligand itself modifies the hydrolysis of titanium precursors. In sol-gel processes, β-diketones like acetylacetone (B45752) act as "chelating agents" or "capping agents" that slow down the rapid hydrolysis and condensation of titanium alkoxides. mdpi.comacs.org This controlled reaction allows for the formation of smaller, more uniform TiO₂ particles. mdpi.com The final properties and even the color of the resulting titania can be influenced by the specific precursors and additives used during synthesis. mdpi.com The phase of the resulting titanium dioxide—be it anatase, rutile, or brookite—is also heavily dependent on the synthesis conditions. mdpi.comlamar.edu

The general pathway involves the stepwise substitution of ligands by water molecules, followed by condensation reactions (olation and oxolation) that build up the Ti-O-Ti network of titanium dioxide. The presence of the chelating acac ligand provides a degree of stability to the precursor, preventing immediate and uncontrolled precipitation upon exposure to water.

Controlling the hydrolytic stability of titanium precursors is essential for their storage and for achieving reproducible results in applications like thin-film deposition and nanoparticle synthesis. Several strategies have been developed to enhance the robustness of these compounds.

A primary strategy is the "coordination-delayed-hydrolysis" (CDH) method. nih.gov This approach utilizes strong chelating ligands that bind firmly to the titanium center, effectively shielding it from nucleophilic attack by water. By carefully selecting ligands with different donor atoms (O, N) and steric profiles, the rate of hydrolysis can be precisely controlled. nih.gov

Another key factor is the introduction of steric bulk around the titanium atom. Large, bulky ligands create a kinetic barrier that physically hinders the approach of water molecules, thereby slowing down the hydrolysis process. nih.gov This steric effect is often combined with electronic tuning of the ligands. Research on a series of octahedral Ti(IV) complexes demonstrated that both steric and electronic effects are crucial. In that study, a brominated derivative exhibited a remarkably long hydrolysis half-life of 17 days, compared to 56 hours for a chlorinated analogue and 22 hours for a methylated one. nih.govacs.org This underscores the subtle interplay of ligand properties in dictating stability.

The table below summarizes the hydrolytic half-lives for a series of L₂Ti complexes, illustrating the impact of ligand design on stability.

Complex DerivativeOrtho-Substitution on LigandHydrolysis Half-life (t₁/₂)
Brominated-Br17 ± 1 days
Chlorinated-Cl56 ± 5 hours
Methylated-CH₃22 ± 6 hours
Fluorinated-FInstantaneous Decomposition

Data adapted from studies on related [ONON]₂Ti(IV)-type octahedral complexes. nih.govacs.org

Substitution Reactions and Ligand Exchange Kinetics

The substitution of ligands at the titanium center is fundamental to the reactivity of bis(pentane-2,4-dionato-O,O')titanium complexes. These reactions include the exchange of the acetylacetonate ligands themselves or the replacement of ancillary ligands.

Ligand exchange processes are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. For complexes such as TiCl₂(acac)₂, NMR spectra indicate a fluxional behavior in solution, which means the ligands are undergoing dynamic rearrangement on the NMR timescale. wikipedia.org This lability is a key feature of their chemistry.

The mechanism of these exchange reactions is thought to proceed through a dissociative pathway. The rate-determining step is often the rupture of one of the titanium-oxygen bonds, forming a five-coordinate intermediate where the β-diketonate ligand is bound in a monodentate fashion (a "dangling" ligand). electronicsandbooks.com This intermediate is then susceptible to attack by an incoming ligand. In the case of racemization of chiral bis(β-diketonate) complexes, this process is found to be significantly accelerated in the presence of acid, suggesting a mechanism involving protonolysis of a Ti-O bond to open the chelate ring. rsc.org

Electronic Effects: Electron-donating ancillary ligands can increase the electron density on the titanium atom, which may in turn accelerate the dissociation of other ligands. nih.gov Conversely, electron-withdrawing ligands can make the titanium center more electrophilic and potentially more susceptible to nucleophilic attack, depending on the specific reaction mechanism.

Steric Effects: The size of ancillary ligands can dictate the accessibility of the titanium center. Bulky ancillary ligands can sterically hinder the approach of incoming ligands, thus slowing down substitution reactions. This principle is widely used in catalyst design to control selectivity. mdpi.com

For example, studies on [Ti(O,O)₂X₂] complexes show that the rate of reaction with solvents like DMSO and subsequent ligand dissociation varies significantly depending on whether the ancillary ligand X is chloride or bromide. This highlights that even subtle changes in the ancillary ligand sphere can lead to distinct chemical behavior.

Redox Chemistry of Titanium(IV) β-Diketonates

While titanium is most stable in the +4 oxidation state, the Ti(IV)/Ti(III) redox couple is accessible and plays a role in its chemical and electrochemical behavior.

The redox potential of the Ti(IV)/Ti(III) couple is highly sensitive to the ligand environment. Cyclic voltammetry is the primary technique used to probe these redox processes. unipi.it A study of a hydrazone Schiff base complex derived from TiO(acac)₂ showed a reversible Ti(IV)/Ti(III) reduction at -0.768 V versus a Ag/AgCl reference. researchgate.net The reduction of related complexes like TiO(acac)₂ is facilitated by coordination to a Lewis acid, which makes the titanium center more electron-deficient and easier to reduce. unipi.it

The Ti(III) complex, tris(acetylacetonato)titanium(III) or Ti(acac)₃, is a well-characterized blue, paramagnetic solid. wikipedia.org It can be synthesized by the chemical or electrochemical reduction of a Ti(IV) precursor in the absence of air. tandfonline.com However, it is highly sensitive to oxygen and is readily oxidized back to a Ti(IV) species, typically formulated as TiO(acac)₂, upon exposure to air. tandfonline.com This reaction underscores the instability of the Ti(III) oxidation state under ambient conditions.

The electrochemical behavior of dihalo-substituted complexes has also been investigated. The reduction of Ti(acac)₂F₂ was found to be complex, potentially involving the generation of a Ti(III) species, Ti(acac)₂F, alongside a Ti(IV) anion, [Ti(acac)₂F₃]⁻, which is more difficult to reduce. unipi.it

The table below presents electrochemical data for selected titanium β-diketonate and related complexes.

ComplexRedox ProcessPotential (V)Reference ElectrodeNotes
[Ti(L)(OCH₃)(acac)]*Ti(IV)/Ti(III)-0.768Ag/AgClReversible reduction. researchgate.net
TiO(acac)₂ + B(C₆F₅)₃Ti(IV)/Ti(III)-0.57Not SpecifiedReversible reduction; enhanced by Lewis acid. unipi.it
Ti(acac)₂F₂Ti(IV) → Ti(III)-2.37Not SpecifiedIrreversible reduction. unipi.it

*Where L is a hydrazone Schiff base dianion and acac is pentane-2,4-dionate.

This focused investigation into the reactivity of this compound highlights the delicate balance of factors that control its stability and transformations. The interplay between the robust chelation of the β-diketonate ligand, the influence of ancillary groups, and the accessibility of the Ti(III) oxidation state defines the rich and complex chemistry of this compound.

Catalytic Transformations and Reaction Mechanisms

Mechanistic Models for Catalytic Cycles

The catalytic prowess of bis(pentane-2,4-dionato-O,O')titanium, often referred to as titanium(IV) bis(acetylacetonate), is rooted in the versatile chemistry of the titanium center. Its Lewis acidic nature and the ability to expand its coordination sphere are key to its function in a variety of catalytic transformations. smolecule.com Mechanistic models for reactions catalyzed by this compound often involve the formation of key intermediates through the interaction of the titanium complex with substrates and reagents.

Identification of Active Species and Reaction Intermediates

The identification of the catalytically active species is crucial for understanding the reaction mechanism. In many catalytic applications, the precursor, this compound, is not the active catalyst itself but is converted in situ into the species that enters the catalytic cycle.

In polymerization and condensation reactions, titanium(III) acetylacetonate (B107027), which can be formed from the titanium(IV) precursor, has been identified as an advantageous catalyst. google.com For instance, tris(acetylacetonato)titanium(III) is a known precatalyst for Ziegler-Natta catalysis. wikipedia.org The active species in such polymerizations are often cationic titanium complexes formed upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO).

In oxidation reactions, particularly epoxidations, the active species is typically a titanium-peroxo or hydroperoxo complex. While direct studies on this compound are not abundant, mechanistic insights can be drawn from related titanium catalyst systems. For example, in the epoxidation of 1-butene-3-ol using a titanium silicalite catalyst, the reaction proceeds via the interaction of the titanium center with the peroxide and the olefin. nih.gov The thermal decomposition of titanium(IV) bis(acetylacetonate) diisopropoxide has been studied, revealing the release of acetylacetone (B45752) at elevated temperatures, which suggests the potential for ligand exchange and formation of different catalytically active titanium species during a reaction. researchgate.net

In some cases, the titanium acetylacetonate complex can play a dual role. For example, TiO(acac)₂ has been shown to act as both a reagent and an activator in the synthesis of β-enamino ketones and substituted amides, with the solvent influencing the reaction pathway. nih.gov This dual functionality highlights the complex interplay of the titanium precursor with the reaction environment in defining the active species and intermediates.

The table below summarizes key reaction intermediates proposed or identified in reactions involving titanium acetylacetonate derivatives.

Reaction TypeProposed/Identified IntermediatesResearch Findings
Polymerization Cationic Titanium-alkyl speciesActivation with co-catalysts like MAO leads to the formation of active cationic species that initiate and propagate the polymer chain.
Epoxidation Titanium-hydroperoxo complexesThe titanium center coordinates with the oxidant (e.g., hydrogen peroxide) to form a highly reactive species that transfers an oxygen atom to the olefin. nih.gov
Alcoholysis Coordinated alcohol-titanium complexIn the alcoholysis of PET, the titanium catalyst is believed to coordinate with the alcohol, activating it for reaction with the ester. rsc.org
Amide Synthesis Activated amine-titanium complexTiO(acac)₂ can activate amines for the synthesis of amides in specific solvents. nih.gov

Stereocontrol and Enantioselectivity in Catalytic Reactions

Achieving high stereocontrol, particularly enantioselectivity, is a significant goal in modern catalysis. While this compound itself is an achiral complex, it can be used as a precursor to generate chiral catalysts. This is typically achieved by the introduction of chiral ligands that coordinate to the titanium center and create a chiral environment around the active site.

The modification of titanium acetylacetonate complexes with chiral ligands allows for the asymmetric synthesis of a variety of compounds. For example, titanium(IV) complexes derived from chiral ligands have been successfully employed in asymmetric oxidations and other enantioselective transformations. The structure of the chiral ligand is paramount in determining the degree of enantioselectivity.

Although specific studies detailing the use of this compound in highly enantioselective reactions are limited in publicly available literature, the principles are well-established for titanium catalysis in general. The chiral ligands create a sterically defined pocket around the titanium active site, which forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other.

The following table provides examples of how stereocontrol is achieved in titanium-catalyzed reactions, which is applicable to systems derived from this compound.

Catalytic SystemChiral Ligand TypeMechanism of StereocontrolResulting Enantioselectivity (ee)
Titanium(IV) ComplexDiethyl Tartrate (DET)The chiral tartrate ligand creates a C₂-symmetric environment that directs the stereochemical outcome of the reaction.High ee in epoxidations.
Chiral Titanocene (B72419)Menthyl- or Neomenthyl-substituted cyclopentadienyl (B1206354)The chiral cyclopentadienyl ligands impart facial selectivity during hydrogenation reactions.Moderate ee in alkene hydrogenation.
Titanium-Salen ComplexChiral Salen LigandsThe rigid chiral Salen ligand enforces a specific coordination geometry and substrate approach.High ee in various asymmetric transformations.

Heterogenization and Supported Catalysis

Immobilizing homogeneous catalysts onto solid supports, a process known as heterogenization, offers significant advantages, including ease of catalyst separation, recyclability, and improved stability. This compound and its derivatives are excellent candidates for heterogenization.

A common approach involves grafting titanium acetylacetonate complexes onto porous materials. For instance, titanium(IV) acetylacetonate has been successfully grafted onto the surface of various porous silica (B1680970) supports, such as MCM-41. alfa-chemistry.com These supported catalysts have demonstrated high activity and selectivity in epoxidation reactions. The process typically involves reacting the titanium complex with the hydroxyl groups on the silica surface, followed by calcination to create isolated, catalytically active titanium centers within the porous structure.

Titanium dioxide (TiO₂) is another widely used support material for creating robust heterogeneous catalysts. mdpi.com The strong interaction between the active metal and the TiO₂ support can enhance catalytic activity and stability. While not exclusively focused on this compound, studies on supported palladium catalysts on titania highlight the beneficial role of the support in dispersing the active metal and improving catalytic performance in hydrogenation reactions. mdpi.com

The choice of support and the method of immobilization are critical in determining the performance of the final heterogeneous catalyst. The table below outlines different supports and their impact on catalysis involving titanium species.

Support MaterialMethod of ImmobilizationImpact on CatalysisExample Application
Silica (e.g., MCM-41) Grafting of titanium(IV) acetylacetonate followed by calcination.Creates highly dispersed and active titanium sites. Enhances selectivity in oxidation reactions. alfa-chemistry.comEpoxidation of olefins. alfa-chemistry.com
Titanium Dioxide (TiO₂) Deposition of active metal precursors.Strong metal-support interaction enhances stability and activity. mdpi.comHydrogenation reactions. mdpi.com
Alumina (Al₂O₃) Impregnation or grafting.Provides high surface area and thermal stability.Polymerization and oxidation catalysis.
Zeolites Ion-exchange or impregnation.Shape selectivity due to microporous structure. Can influence product distribution.Various selective catalytic transformations.

Applications in Advanced Materials Science

Photocatalysis and Energy Conversion

The generation of titanium dioxide from Bis(pentane-2,4-dionato-O,O')titanium precursors is central to its application in energy and environmental sectors. The controlled synthesis yields TiO₂ with desirable electronic and structural properties for photocatalysis and solar energy devices.

This compound derivatives are extensively used as precursors in the sol-gel synthesis of titanium dioxide nanoparticles for environmental remediation. nitrkl.ac.inresearchgate.net The sol-gel method allows for the creation of TiO₂ with a high surface area and a crystalline structure, primarily the anatase phase, which is highly effective for photocatalysis. nitrkl.ac.inresearchgate.net Upon illumination with UV light, these TiO₂ nanoparticles generate electron-hole pairs, leading to the formation of highly reactive hydroxyl radicals (•OH). These radicals can non-selectively degrade a wide range of organic pollutants present in water, such as industrial dyes, herbicides, and pharmaceuticals. nitrkl.ac.inmdpi.comresearchgate.net

Research has demonstrated the efficacy of TiO₂ derived from such precursors in breaking down harmful compounds. For instance, TiO₂ nanoparticles synthesized via sol-gel have shown high efficiency in the degradation of dyes like methylene (B1212753) blue and rhodamine B. mdpi.commdpi.com Studies have also focused on the removal of persistent herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and other endocrine disruptors from aqueous solutions. researchgate.netresearchgate.netrsc.org The performance of these photocatalysts can be further enhanced by doping the TiO₂ structure or depositing noble metal nanoparticles, which improves charge separation and catalytic activity. researchgate.netrsc.org

Table 1: Photocatalytic Degradation of Pollutants using TiO₂-based Nanomaterials

Pollutant Catalyst Degradation Efficiency Irradiation Time Reference
Methyl Orange (MO) TNPs (Anatase) 81.04% - nitrkl.ac.in
Rhodamine B (RhB) TiO₂ Coating >85% 6 hours mdpi.com
Methylene Blue (MB) TiO₂ Coating 100% 3 hours mdpi.com
Methylene Blue (MB) TiO₂ Film (Anatase) ~100% 90 minutes mdpi.com
Malachite Green (MG) TiO₂ up to 99.9% 4 hours mdpi.com
2,4-D Herbicide Pt/TiO₂ High Activity - researchgate.net

In the realm of solar energy, this compound compounds are crucial for constructing efficient electron transport layers (ETLs) in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). researchgate.netnih.gov Specifically, titanium diisopropoxide bis(acetylacetonate) is frequently used to fabricate the compact TiO₂ blocking layer (bl-TiO₂) on transparent conductive substrates like fluorine-doped tin oxide (FTO). researchgate.netrsc.org This layer is critical as it prevents charge recombination by blocking direct contact between the hole transport material (or electrolyte) and the FTO, while ensuring efficient electron transfer from the conduction band of the photoactive layer to the electrode. researchgate.net

Table 2: Performance of Perovskite Solar Cells with TiO₂ Compact Layers from Different Precursors Data adapted from a comparative study on titanium precursors.

Precursor for Compact Layer Jsc (mA/cm²) Voc (V) FF PCE (%)
Titanium Diisopropoxide Bis(acetylacetonate) 20.3 0.96 0.61 11.9
Titanium Isopropoxide (TTIP) 21.3 0.99 0.69 14.6
Tetrabutyl Titanate (TBOT) 21.8 1.05 0.72 16.5

Reference: researchgate.net

Electronic and Optical Materials

The ability to form high-purity, uniform thin films of titanium dioxide makes this compound a valuable material for fabricating electronic and optical components.

Titanium dioxide is recognized as a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide. This property is essential for the continued miniaturization of electronic components like transistors and memory devices. High-k dielectrics allow for the fabrication of smaller capacitors, reducing current leakage and power consumption in integrated circuits.

Precursors such as this compound are suitable for depositing the high-k TiO₂ gate oxide layer in thin-film transistors (TFTs) through solution-based processes. Research into titanium-aluminum oxide (ATO) films, for example, has shown that amorphous films with high dielectric constants (relative permittivity of ~15) and low leakage currents can be prepared at moderate temperatures. bohrium.com The sol-gel or hybrid solution approach enables the tuning of the film's composition and properties, which is critical for optimizing device performance. bohrium.com The use of these precursors facilitates the formation of smooth, uniform, and amorphous films necessary for reliable electronic devices. bohrium.com

Table 3: Dielectric Properties of Amorphous Titanium-Aluminum Oxide (ATO) Films

Ti:Al Ratio RMS Roughness (nm) Relative Permittivity (k) Leakage Current Density (A/cm² at 1 MV/cm)
1:8 0.33 15 1.41 × 10⁻⁶
1:5 0.35 16 2.15 × 10⁻⁶
1:2 0.41 19 1.39 × 10⁻⁵

Reference: bohrium.com

The optical properties of TiO₂ films, such as high refractive index and transparency to visible light, are exploited in various optoelectronic devices and coatings. cymitquimica.comatlantis-press.com this compound serves as a precursor for depositing these films, which can function as anti-reflective coatings on solar cells and lenses, improving light transmission and efficiency. smolecule.com The compound is also used in creating more complex optical structures and as a component in devices where light management is key. thermofisher.com The sol-gel method, facilitated by these precursors, is particularly advantageous as it allows for the coating of large and complex surfaces and provides control over the film's thickness and refractive index. mdpi.commdpi.com

Nanomaterial Synthesis and Functionalization

Beyond specific applications, this compound is a versatile tool for the fundamental synthesis and modification of nanomaterials. The presence of the pentanedionate (acetylacetonate, acac) ligands plays a dual role: it moderates the reactivity of the titanium center during hydrolysis, enabling controlled particle growth, and it can act as a surface functional group. cymitquimica.comresearchgate.net

This controlled reactivity is crucial in sol-gel and hydrothermal methods, allowing researchers to direct the synthesis towards specific TiO₂ polymorphs (like anatase or rutile) and to control the size and shape of the resulting nanoparticles, producing nanorods, nanotubes, or even hexagonal structures. researchgate.netrsc.orgkobv.de The ability to control morphology is critical as the properties and performance of nanomaterials are highly dependent on their structure. researchgate.netrsc.org

Furthermore, the acetylacetonate (B107027) group itself can serve as a robust anchor for the functionalization of TiO₂ surfaces. researchgate.net Unlike some other common anchoring groups, acetylacetonate monolayers can form stable bonds that are resistant to hydrolysis, which is advantageous for applications in aqueous environments. researchgate.net This allows for the covalent attachment of other molecules, such as dyes or catalytic complexes, to the nanoparticle surface, creating stable, functionalized nanomaterials for catalysis, sensing, and photovoltaics. researchgate.net

Controlled Synthesis of Titanium-based Nanoparticles and Nanostructures

This compound is extensively utilized as a precursor for the controlled synthesis of titanium dioxide (TiO₂) nanoparticles and more complex nanostructures. The presence of the acetylacetonate ligands is key to moderating the hydrolysis and condensation rates of the titanium center, a crucial factor in achieving desired particle sizes, shapes, and crystal phases (polymorphs). mdpi.com

One major synthesis route is the sol-gel method . nih.gov In this process, a titanium precursor is hydrolyzed to form a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes polycondensation to form a "gel" (a continuous solid network). researchgate.net While various titanium alkoxides like titanium tetraisopropoxide are common, the use of chelating agents like acetylacetone (B45752) (which forms the pentanedionate ligand in situ) or the direct use of this compound allows for finer control. mdpi.comirost.ir The acetylacetonate ligand stabilizes the titanium precursor, preventing overly rapid and uncontrolled precipitation upon the addition of water. mdpi.com This leads to more uniform nucleation and growth of nanoparticles, often yielding the anatase crystalline phase of TiO₂, which is desirable for many photocatalytic and electronic applications. mdpi.comnih.gov Research has shown that using acetylacetone as a hydrolysis control agent can produce stable, transparent TiO₂ sol, which upon calcination at 500 °C, yields single-phase anatase nanoparticles with grain sizes of 18–20 nm. mdpi.com

Another advanced technique is Chemical Vapor Condensation (CVC) . Research has demonstrated the synthesis of hollow TiO₂ nanoparticles by using titanium oxide acetylacetonate as the precursor in a CVC process at temperatures between 800-1000 °C. researchgate.net This method resulted in nanoparticles with diameters of 10-40 nm, featuring a distinct hollow core with a shell thickness of 4-5 nm. researchgate.net The resulting nanopowders were found to be a two-phase mixture of the anatase and rutile polymorphs of TiO₂. researchgate.net

The table below summarizes findings from various synthesis methods for titanium-based nanoparticles where acetylacetonate ligands play a controlling role.

Synthesis MethodPrecursor SystemKey ParametersResulting NanostructureSize/DimensionsCrystal Phase
Sol-Gel Tetrabutyl titanate / AcetylacetoneCalcination at 500°CNanoparticles18-20 nmAnatase mdpi.com
Chemical Vapor Condensation (CVC) Titanium oxide acetylacetonateTemperature: 800-1000°CHollow Nanoparticles10-40 nm diameter, 4-5 nm shellAnatase & Rutile Mixture researchgate.net
Modified Sol-Gel Titanium tetraisopropoxide / Acetic AcidRoom temperature synthesisNanoparticlesSmaller size than ethanol (B145695) solvent methodImproved crystallinity irost.ir

This table is interactive. Click on headers to sort.

Surface Modification and Hybrid Material Development

The reactivity of this compound also makes it a valuable component for surface modification and the development of organic-inorganic hybrid materials. gelest.com These materials combine the properties of both the inorganic titanium-based network (e.g., thermal stability, refractive index) and the organic component (e.g., flexibility, specific functionality).

Hybrid materials based on amorphous titanium oxide and organic ligands like acetylacetonate have been developed through tuned sol-gel synthesis. cetjournal.it These materials can be produced as chemical gels or stable sols and have shown the ability to generate and stabilize superoxide (B77818) radical anions on their surface, indicating potential applications in catalysis and air purification. cetjournal.it Furthermore, these hybrid xerogels can be incorporated into polymer networks, such as by embedding them in porous polyvinylpyrrolidone (B124986) nanofibers through electrospinning, to create functional composite materials like advanced air filters. cetjournal.it

In another approach, hybrid materials have been prepared by reacting a titanium precursor with a polymer. For instance, novel biodegradable and bioactive hybrids have been designed by conducting a sol-gel reaction with titanium isopropoxide as the inorganic precursor and a custom-synthesized polyurethane as the organic matrix. nih.gov Spectroscopic analysis of these polyurethane/TiO₂ hybrids confirmed the formation of an interconnected network between the inorganic and organic components, evidenced by the presence of Ti-O-H bonds alongside characteristic polymer functional groups. nih.gov Such materials are being explored for bone regeneration, as they can support the formation of a hydroxyapatite (B223615) layer on their surface. nih.gov

The development of "titanicones," which are titanium-based inorganic-organic hybrid films, through techniques like Molecular Layer Deposition (MLD) , further illustrates this concept. MLD is similar to atomic layer deposition (ALD) and involves sequential, self-limiting surface reactions to build films one molecular layer at a time. beilstein-journals.org The choice of titanium precursor and organic molecule has a significant impact on the growth and properties of these hybrid films, which are promising for electronics and solar applications. beilstein-journals.org

The table below provides examples of hybrid materials developed using titanium-based precursors.

Hybrid Material SystemTitanium PrecursorOrganic ComponentSynthesis MethodKey Finding/Application
TiO₂-acetylacetonate xerogel Titanium alkoxide / AcetylacetonateAcetylacetonate ligandSol-GelGeneration and stabilization of superoxide radicals. cetjournal.it
Polymer-embedded hybrid TiO₂-acetylacetonate xerogelPolyvinylpyrrolidone (PVP)ElectrospinningPotential for air filters or antimicrobial gauzes. cetjournal.it
Polyurethane/TiO₂ hybrid Titanium isopropoxidePolyester glycol succinate-based polyurethaneSol-GelBioactive material for bone regeneration applications. nih.gov
"Titanicone" films Titanium tetrachloride, Ti(DMA)₄Ethylene glycol, GlycerolMolecular Layer Deposition (MLD)Controlled growth of hybrid films for electronics. beilstein-journals.org

This table is interactive. Click on headers to sort.

Computational Chemistry and Theoretical Modeling

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for elucidating the electronic structure and properties of molecules from first principles. For transition metal complexes like Ti(acac)₂, these methods can predict geometries, reaction energetics, and spectroscopic properties.

Geometry Optimization and Energetic Landscape of Isomers

DFT calculations are routinely used to determine the most stable geometric structures of metal complexes. For bis(acetylacetonato) complexes of transition metals, various coordination geometries are possible. For instance, DFT studies on Mn(acac)₂ and Co(acac)₂ have been employed to model their L₂,₃-edge absorption spectra, providing insights into the coordinative geometry around the metal ions. researchgate.net Research on gas-phase cationic manganese acetylacetonate (B107027) complexes, Mn(acac)₁₋₃⁺, used DFT with the B3LYP functional to optimize ground-state structures. nih.govdiva-portal.orgacs.org For Mn(acac)₂⁺, two structures—a planar and a distorted square planar—were found to be very close in energy, highlighting the subtle energetic differences that can exist between isomers. nih.gov

A computational study on a series of bis(acetylacetonato) complexes of Co(II), Ni(II), Cu(II), and Zn(II) found that square planar geometries were stable for Co, Ni, and Cu, while a tetrahedral geometry was favored for Zn(II). nih.gov For Ti(acac)₂, which is a d² system, a square planar or distorted tetrahedral geometry would be anticipated. DFT calculations would be essential to determine the ground state geometry and the energetic ordering of different possible spin states (e.g., singlet vs. triplet).

Table 1: Representative Optimized Geometries of M(acac)₂ Complexes from DFT Studies (Note: This table presents data for analogous compounds due to the lack of specific data for Ti(acac)₂)

CompoundComputational MethodBasis SetPredicted Ground State GeometryReference
Mn(acac)₂ DFT/B3LYP6-31G(d)Distorted Square Planar (for cation) nih.gov
Co(acac)₂ DFT/B3LYPdef2-TZVP(-f)Square Planar researchgate.net
Ni(acac)₂ DFT/BP86def2-TZVPSquare Planar tandfonline.com
Cu(acac)₂ DFTNot SpecifiedSquare Planar nih.gov
Zn(acac)₂ DFTNot SpecifiedTetrahedral nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations are invaluable for mapping out the mechanisms of chemical reactions, including ligand exchange, hydrolysis, and decomposition. While reaction pathways for Ti(acac)₂ have not been specifically reported, studies on related titanium(IV) β-diketonate complexes offer a clear precedent. For example, computational studies on Titanocene (B72419) Y have investigated its interaction with DNA, showing that after the loss of chloride ligands, the titanium moiety can bind to DNA. core.ac.uk

DFT calculations have been used to study the decomposition of nitro-bis(acetylacetonato) complexes, analyzing bond dissociation energies (BDEs) of C-NO₂ bonds to assess their potential as energetic materials. nih.gov A similar approach for Ti(acac)₂ could elucidate its thermal decomposition pathways, which are critical for applications like chemical vapor deposition where it might serve as a precursor.

Prediction of Spectroscopic Parameters

DFT and time-dependent DFT (TD-DFT) are widely used to predict and interpret various types of spectra.

Vibrational Spectra (IR/Raman): DFT calculations can accurately predict vibrational frequencies. Analysis of the calculated infrared spectra for bis(acetylacetonato) complexes of Co, Ni, Cu, and Zn helped in assigning vibrational modes. nih.gov

Electronic Spectra (UV-Vis): TD-DFT is used to calculate electronic transition energies, which correspond to peaks in UV-Vis spectra. For Mn(acac)₂ and Co(acac)₂, DFT/ROCIS methods have been used to model L-edge X-ray absorption spectra, successfully reproducing experimental features and providing detailed information on the electronic structure. researchgate.net

NMR Spectra: While NMR is challenging for paramagnetic species, computational methods can help interpret spectra. For diamagnetic analogues like optically active bis(β-diketonate) complexes of titanium(IV), characteristic signals in circular dichroism spectra, which are related to electronic transitions, can be used to identify the configuration at the metal center, a finding supported by computational analysis. nih.gov

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of molecules in condensed phases (solutions or on surfaces) and to understand macroscopic properties based on microscopic interactions.

Simulating Solution-Phase Behavior and Intermolecular Interactions

MD simulations provide a dynamic picture of how a solute like Ti(acac)₂ would interact with solvent molecules. Such simulations can reveal details about solvation shells, ligand exchange dynamics, and the formation of aggregates.

Recent work has demonstrated the power of MD simulations to describe the chemical equilibrium and dynamics of metal complexes in solution, such as Cd²⁺ and Ni²⁺ with various amine ligands. arxiv.org These simulations can quantify coordination numbers and ligand exchange rates. arxiv.org Similar MD studies on Ti(acac)₂ in different organic solvents could predict its solubility and the stability of the coordination sphere, which is crucial for its use in solution-based synthesis or catalysis. For example, MD simulations have been used to provide insights into the behavior of dynamic metal-ligand coordination for Al³⁺ ions with acetylacetonate counteranions in a polymer matrix. researchgate.net

Table 2: Potential Applications of MD Simulations for Ti(acac)₂ in Solution (Based on studies of analogous systems)

Simulation ObjectiveKey Parameters to ExtractRelevanceRepresentative Study (Analogous System)
Solvation Structure Radial Distribution Functions (RDFs), Coordination NumbersUnderstanding solvent-solute interactions and solubility. nih.gov
Ligand Exchange Dynamics Mean Residence Time of Ligands, Exchange MechanismsAssessing complex stability and reactivity in solution. arxiv.org
Complex Aggregation Potential of Mean Force (PMF)Predicting the tendency to form dimers or larger clusters. nih.gov

Modeling Adsorption and Surface Phenomena in Materials Applications

Ti(acac)₂ and related compounds are often used as precursors for depositing titanium-containing materials, such as TiO₂ thin films. Both MC and MD simulations can model the adsorption of these precursor molecules onto a substrate surface.

DFT slab calculations are a primary tool for investigating surface adsorption. For instance, the adsorption of CuSO₄ on an anatase TiO₂(101) surface was studied using DFT to determine the adsorption mechanism, charge transfer, and changes in the electronic structure of the surface. mdpi.com A similar study for Ti(acac)₂ could identify the most favorable binding sites on a given substrate, the nature of the surface-molecule bond, and how the molecule might fragment upon adsorption.

Surface complexation modeling, often used in conjunction with experimental data, can describe the adsorption of metal ions on oxide surfaces. nih.govnih.gov While this typically models ion adsorption from aqueous solution, the principles can be extended to the adsorption of molecular precursors like Ti(acac)₂ from the gas or liquid phase. For example, the adsorption of acetylacetone (B45752) (Acac) on TiO₂ nanoparticles has been studied to understand its effect on the properties of colloidal suspensions. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Integration with Supramolecular Chemistry and Self-Assembly

The integration of Bis(pentane-2,4-dionato-O,O')titanium into the realm of supramolecular chemistry is a promising frontier. Supramolecular chemistry focuses on creating complex, functional structures through non-covalent interactions. The directional coordination capabilities of the titanium center, combined with the potential for modifying the pentanedionate ligands, make this compound an attractive building block for designing intricate, self-assembling systems.

Current research, while not extensively focused on this compound itself, has demonstrated the principle with closely related compounds. For instance, derivatives like titanium(IV) diisopropoxide bis(acetylacetonate) have been utilized as precursors in evaporation-induced self-assembly processes to create macroporous titania structures. This indicates the potential for the Ti(acac)₂ core to direct the formation of ordered materials. Future research is anticipated to explore the direct use of this compound in the formation of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By introducing functional groups onto the acetylacetonate (B107027) ligands, it may be possible to link individual titanium complexes into extended one-, two-, or three-dimensional networks. These materials could exhibit tunable porosity and catalytic activity.

Stimuli-Responsive Materials: The dynamic nature of the coordination bonds in titanium complexes could be exploited to create materials that change their structure or function in response to external stimuli such as light, heat, or the introduction of guest molecules.

Hierarchical Structures: Mimicking biological systems, researchers aim to guide the self-assembly of these titanium complexes across multiple length scales, from nano- to macro-structures, to create materials with enhanced properties.

Sustainable Chemistry and Green Synthesis Approaches

The traditional synthesis of metal acetylacetonate complexes often involves organic solvents and multi-step processes. A significant emerging trend is the development of green and sustainable synthetic routes for this compound that minimize waste, energy consumption, and the use of hazardous substances.

One of the most promising green chemistry techniques is mechanochemistry , which involves inducing reactions in the solid state through mechanical force (e.g., ball milling). This solvent-free approach offers several advantages:

Reduced solvent waste.

Potentially lower energy requirements compared to conventional heating.

Access to novel phases or products that may not be achievable through solution-based methods.

Research has demonstrated the feasibility of mechanochemical synthesis for various metal oxides and complexes. For example, the mechanochemical interaction of bis-(2,4-pentanedionate) titanium dichloride with polyphenylsilsesquioxane has been studied, showcasing the reactivity of the titanium acetylacetonate moiety under mechanical stress. While a direct mechanochemical synthesis for this compound has not yet been extensively reported, it represents a key area for future research. The table below outlines potential green synthesis strategies.

Green Synthesis ApproachDescriptionPotential Advantages
Mechanochemistry (Ball Milling)Solid-state reaction between a titanium precursor (e.g., TiO₂, TiCl₄) and pentane-2,4-dione induced by mechanical force.Solvent-free, reduced waste, potential for new material phases.
Aqueous SynthesisReaction in water, avoiding organic solvents. A patent for a related Ti(III) complex describes reacting a titanium salt with acetylacetone (B45752) in an aqueous ammonia solution.Environmentally benign solvent, simplified workup.
Microwave-Assisted SynthesisUtilizing microwave irradiation to rapidly heat the reactants, potentially reducing reaction times and energy consumption.Increased reaction rates, improved yields, energy efficiency.

Advanced Characterization Techniques (e.g., Operando Spectroscopy, Ultrafast Dynamics)

To fully understand and optimize the performance of this compound in various applications, particularly in catalysis, it is crucial to study its behavior under real-time operating conditions. Advanced characterization techniques are moving beyond static analysis to probe the dynamic nature of the complex.

Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of a material's activity. For catalytic applications involving the titanium complex, techniques like operando FT-IR (Fourier-transform infrared) or X-ray absorption spectroscopy (XAS) could provide invaluable insights. These methods would allow researchers to:

Identify the true active species derived from the complex during a catalytic reaction.

Observe the interaction of reactants and intermediates with the titanium center.

Track changes in the oxidation state and coordination environment of the titanium atom in real-time.

Ultrafast spectroscopy , such as transient absorption spectroscopy, operates on femtosecond to picosecond timescales. This technique is essential for understanding the primary photo-physical events that govern the efficiency of light-driven processes. For this compound, ultrafast spectroscopy could be used to map the energy relaxation pathways following light absorption, which is critical for designing more efficient photocatalysts or photoactive materials. Studies on related metal complexes are paving the way for understanding the intricate electron dynamics that occur upon photoexcitation.

Multifunctional Materials Design

The inherent properties of this compound make it an excellent candidate for the design of multifunctional materials, where a single material exhibits multiple useful properties. This compound can be used as a molecular precursor to create thin films and coatings with tailored functionalities.

One established application is its use as a cross-linking agent for cellulosic lacquers , where it improves the mechanical properties of the coating. Emerging research is focused on leveraging its electronic and optical properties. For example, a closely related compound, titanium(IV) diisopropoxide bis(acetylacetonate), has been successfully used to create hole-blocking layers in solar cells, demonstrating its utility in electronic devices.

Future directions in multifunctional materials design include:

Photochromic Coatings: Developing materials that change color upon exposure to light, which could be used in smart windows, sensors, or optical data storage.

Catalytically Active and Hydrophobic Surfaces: Creating coatings that are both self-cleaning (due to the photocatalytic activity of in situ formed TiO₂) and water-repellent.

Bioactive Materials: Incorporating the titanium complex into polymer matrices to create materials with antimicrobial properties for medical or food packaging applications.

Role in Advanced Catalytic Cycles and Renewable Energy Technologies

Beyond its role as a simple precursor to TiO₂, this compound and its derivatives are being explored for their direct participation in advanced catalytic cycles and renewable energy systems.

In catalysis , titanium complexes are known to be active in various organic transformations. For instance, the related complex Tris(acetylacetonato)titanium(III) is a known precatalyst for Ziegler-Natta polymerization. While the target compound is Ti(IV), its potential for redox catalysis, where the titanium center cycles between different oxidation states, is an active area of investigation. This could enable its use in selective oxidation or reduction reactions, which are fundamental in fine chemical synthesis.

In the field of renewable energy , the application of titanium acetylacetonate derivatives in solar energy conversion is particularly noteworthy. Research has shown that alcohol-soluble titanium(IV) oxide bis(2,4-pentanedionate) can be used as an efficient electron collection layer in inverted polymer solar cells. This layer facilitates the transport of electrons to the electrode, significantly improving the power conversion efficiency of the device.

Future research in this area is expected to focus on:

Artificial Photosynthesis: Investigating the potential of the complex to act as a molecular photocatalyst for water splitting or CO₂ reduction, mimicking natural photosynthesis to produce chemical fuels.

Biomass Conversion: Exploring its catalytic activity in the conversion of biomass-derived molecules into valuable chemicals and fuels.

Next-Generation Solar Cells: Optimizing its use as an interfacial material in perovskite and dye-sensitized solar cells to enhance their efficiency and long-term stability.

The table below summarizes key research findings in the application of this compound and its close relatives in renewable energy.

Application AreaSpecific Role of Titanium ComplexKey Research FindingReference
Polymer Solar CellsElectron Collection Layer (ECL)Use of a solution-processed TOPD layer increased power conversion efficiency by 76% compared to a device without the ECL.
Polymerization CatalysisPrecatalyst (for Ti(III) analogue)Tris(acetylacetonato)titanium(III) acts as a precatalyst for Ziegler-Natta polymerization of styrenes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing Bis(pentane-2,4-dionato-O,O')titanium?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions involving titanium precursors (e.g., titanium alkoxides) and acetylacetone (pentane-2,4-dione). Key parameters include:

  • Solvent Selection : Use anhydrous solvents like toluene or isopropanol to avoid hydrolysis .
  • Temperature : Reactions are conducted under reflux (80–100°C) for 4–6 hours to ensure complete ligand exchange .
  • Stoichiometry : A 2:1 molar ratio of acetylacetone to titanium precursor is critical to avoid side products .
    • Characterization : Confirm purity via elemental analysis and FT-IR spectroscopy (C=O stretching at ~1600 cm⁻¹ and Ti-O bonds at ~450 cm⁻¹) .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound is a red liquid at room temperature with limited solubility in polar solvents (e.g., water) but high solubility in aromatic hydrocarbons (toluene) and alcohols (isopropanol) .

  • Handling Tips : Pre-dissolve in isopropanol for homogeneous mixing in catalytic applications.
  • Crystallization Risk : Store at >−20°C to prevent solidification; warm gently to redissolve precipitated crystals .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this titanium complex?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL (via WinGX suite) resolves the octahedral coordination geometry of titanium .
  • NMR Spectroscopy : ¹³C NMR confirms acetylacetonate ligand coordination (δ ~190 ppm for ketone carbons) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Software Tools : Use SHELX-97 for direct methods (SIR97) to solve phase problems, followed by least-squares refinement in SHELXL. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .
  • Handling Twinning : For twinned crystals, employ SHELXD for dual-space recycling to improve structure solution accuracy .
  • Data Quality : Collect high-resolution data (θ > 25°) to refine anisotropic displacement parameters and detect disorder in alkoxide ligands .

Q. How should researchers address contradictions between spectroscopic and computational data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated vibrational spectra (e.g., Gaussian) with experimental FT-IR to identify discrepancies in ligand bonding modes .
  • Dynamic NMR Studies : Probe temperature-dependent ¹H NMR shifts to detect fluxional behavior in solution, which may explain mismatches with static models .
  • XAS (X-ray Absorption Spectroscopy) : Validate titanium oxidation state and coordination geometry independently .

Q. What strategies optimize catalytic performance studies of this compound in polymerization?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FT-IR to monitor monomer conversion rates under varying temperatures and initiator ratios .
  • Polymer Characterization : Employ GPC (Gel Permeation Chromatography) to correlate catalyst loading with polymer molecular weight distribution.
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to suppress hydrolysis of titanium centers during reactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves and safety goggles to prevent skin/eye contact (Skin Irrit. 2, Eye Irrit. 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile organic solvents during synthesis .
  • Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Detailed Logs : Document reaction parameters (e.g., humidity, solvent batch) to identify variability sources .
  • Open-Source Tools : Share crystallographic data in CIF format (generated via SHELX) for peer validation .
  • Reference Standards : Use commercial analogs (e.g., Tyzor AA75) as benchmarks for catalytic activity comparisons .

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Bis(pentane-2,4-dionato-O,O')titanium

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